molecular formula C9H7Cl2N3 B1428131 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole CAS No. 1248105-63-6

4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole

Cat. No. B1428131
M. Wt: 228.07 g/mol
InChI Key: PKKZVQSXNHZENX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole (CMCT) is an organic compound that belongs to the triazole family. It is a colorless solid with a melting point of 165-166°C and is soluble in water, ethanol, and methanol. CMCT is a versatile compound and has been widely used in a variety of scientific research applications such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Antifungal Applications

  • Synthesis and Antifungal Evaluation : A study by Lima-Neto et al. (2012) describes the synthesis of triazole derivatives, including halogen substituted triazoles, and their evaluation as antifungal agents against different Candida species. This research highlights the potential of these compounds in antifungal drug development (Lima-Neto et al., 2012).

Materials Chemistry

  • Energetic Salts Synthesis : Research by Wang et al. (2007) involves the preparation of triazolyl-functionalized monocationic energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole. This work contributes to the field of materials chemistry, particularly in developing new energetic materials (Wang et al., 2007).

Corrosion Inhibition

  • Mild Steel Corrosion Protection : A study by Bentiss et al. (2007) explores the use of triazole derivatives in protecting mild steel against corrosion in acidic environments. This research is significant in the field of corrosion science (Bentiss et al., 2007).

Molecular Chemistry

  • π-Hole Tetrel Bonding Interactions : Ahmed et al. (2020) investigate the synthesis, characterization, and intermolecular interactions of triazole derivatives. This research contributes to the understanding of molecular interactions in chemistry (Ahmed et al., 2020).

Anticancer Research

  • Design of Anticancer Agents : Ma et al. (2017) describe the design and synthesis of novel triazole derivatives with antiproliferative activity against various cancer cell lines. This study is a significant contribution to the field of medicinal chemistry and cancer research (Ma et al., 2017).

properties

IUPAC Name

4-(chloromethyl)-1-(2-chlorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKZVQSXNHZENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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